sodium;(2Z)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate
Description
This compound is a sulfonated cyanine dye derivative featuring a conjugated polymethine bridge linking two indole moieties. Its structure includes:
- Two indole-based aromatic systems: One indole unit is substituted with a sulfonate group (─SO₃⁻) for water solubility, while the other contains a 1,3,3-trimethylindolium group, contributing to cationic character .
- Pyrrolidinyloxy ester linker: A 6-(2,5-dioxopyrrolidin-1-yl)oxyhexanoyl group serves as a reactive N-hydroxysuccinimide (NHS) ester, enabling covalent conjugation to primary amines in biomolecules (e.g., proteins, antibodies) .
- Extended π-conjugation: The (2E,4E)-penta-2,4-dienylidene bridge facilitates absorption and emission in the far-red/near-infrared (NIR) range (~650–750 nm), making it suitable for fluorescence imaging applications .
Properties
Molecular Formula |
C36H40N3NaO10S2 |
|---|---|
Molecular Weight |
761.8 g/mol |
IUPAC Name |
sodium;(2Z)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |
InChI |
InChI=1S/C36H41N3O10S2.Na/c1-35(2)26-22-24(50(43,44)45)15-17-28(26)37(5)30(35)12-8-6-9-13-31-36(3,4)27-23-25(51(46,47)48)16-18-29(27)38(31)21-11-7-10-14-34(42)49-39-32(40)19-20-33(39)41;/h6,8-9,12-13,15-18,22-23H,7,10-11,14,19-21H2,1-5H3,(H-,43,44,45,46,47,48);/q;+1/p-1 |
InChI Key |
JYLBFAAZKFROET-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(2Z)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate involves multiple steps, including the formation of the indole core, sulfonation, and the attachment of the pyrrolidinyl and oxohexyl groups. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for research and application.
Chemical Reactions Analysis
Hydrolysis of the NHS Ester Group
The dioxopyrrolidine ring (N-hydroxysuccinimide ester, NHS ester) undergoes hydrolysis under aqueous conditions, forming a carboxylic acid derivative. This reaction is pH- and temperature-dependent, with accelerated kinetics in basic environments.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Ester Hydrolysis | pH 7–9, 25°C | Carboxylic acid + N-hydroxysuccinimide (byproduct) |
The reaction proceeds via nucleophilic attack by water or hydroxide ions on the carbonyl carbon of the ester group. Hydrolysis rates increase significantly at pH >8 due to enhanced nucleophilicity of water .
Amine Acylation via NHS Ester
The NHS ester group reacts selectively with primary amines (e.g., lysine residues in proteins) to form stable amide bonds, a key reaction in bioconjugation chemistry.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Nucleophilic Acylation | pH 7.5–8.5, 4–25°C | Amide-linked conjugate + NHS-leaving group |
This reaction is efficient in buffered solutions (e.g., PBS or HEPES) and typically completes within 1–2 hours at room temperature. The sulfonate groups enhance water solubility, facilitating reactions in biological systems .
Sulfonate Group Reactivity
| Interaction Type | Conditions | Outcome | References |
|---|---|---|---|
| Ion Exchange | Aqueous solutions, pH 5–9 | Complexation with metal ions (e.g., Na⁺, Ca²⁺) |
The sulfonate groups contribute to the compound’s high aqueous solubility (~50 mg/mL in water) , which is critical for biological applications.
Indole-Based Electrophilic Substitution
The indole moiety may undergo electrophilic substitution at activated positions (e.g., C-5), though steric hindrance from adjacent substituents limits reactivity.
| Reaction Type | Conditions | Hypothetical Products | References |
|---|---|---|---|
| Halogenation | Halogens (Cl₂, Br₂), acidic media | Halogenated indole derivatives |
Experimental evidence for such reactions is limited in literature, but analogous indole systems show reactivity under strong electrophilic conditions.
Stability Under Environmental Stressors
The compound exhibits sensitivity to light and oxidizing agents due to its conjugated diene system and aromatic indole rings.
Stability studies recommend storage at –20°C in anhydrous dimethyl sulfoxide (DMSO) to prevent hydrolysis.
Comparative Reactivity of Structural Analogues
The compound’s reactivity differs from simpler indole or sulfonate derivatives due to steric and electronic effects from its polycyclic framework.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.
Biology
In biological research, the compound’s interactions with biomolecules are of interest. It may be used to study enzyme inhibition, protein binding, and cellular uptake mechanisms.
Medicine
In medicine, the compound’s potential therapeutic applications are explored. Its structure suggests it could be a candidate for drug development, particularly in targeting specific molecular pathways.
Industry
In industry, the compound may be used in the development of new materials, such as dyes, sensors, and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism by which sodium;(2Z)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with analogous dyes and sulfonated aromatic systems:
Table 1: Structural and Functional Comparison
Key Comparative Analysis
Fluorescence Properties: The target compound’s extended conjugation and indole-sulfonate architecture confer superior fluorescence quantum yield and photostability compared to simpler aromatic sulfonates like sodium 6-hydroxy-5-(phenylazo)-2-naphthalenesulfonate, which lacks a conjugated bridge . Unlike benzimidazole derivatives (e.g., 9c, 9d), which are non-fluorescent and designed for proton-pump inhibition, the target compound’s polymethine chain enables NIR emission, critical for minimizing background noise in biological imaging .
Reactivity and Stability: The NHS ester linker in the target compound allows efficient biomolecule conjugation, a feature absent in non-reactive dyes like Orange IV . Hydrolytic sensitivity of the NHS ester necessitates stringent storage conditions (< -20°C, inert atmosphere), whereas Orange IV and benzimidazole derivatives are more stable at room temperature .
Solubility and Aggregation: Sulfonate groups in the target compound and Orange IV enhance water solubility, reducing aggregation in aqueous media compared to non-sulfonated cyanine dyes (e.g., CY3). However, the triethylamine counterion in CY5-SE (1497420-70-8) may improve solubility in organic solvents .
Biological Compatibility: The target compound’s zwitterionic structure (sulfonate anion and indolium cation) minimizes nonspecific binding in cellular environments, a limitation for cationic dyes like methylene blue .
Biological Activity
Sodium (2Z)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate, commonly referred to as Cy3-SE, is a complex synthetic compound with potential applications in biological research and therapeutics. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its properties and applications.
Structure and Composition
Cy3-SE has a molecular formula of and a molecular weight of approximately 727.8 g/mol. The structure features multiple functional groups, including sulfonate and pyrrolidine moieties, which contribute to its biological activity.
Molecular Structure
The compound's structural representation can be summarized as follows:
| Component | Description |
|---|---|
| IUPAC Name | (2E)-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
| CAS Number | 146368-16-3 |
| Synonyms | Cy3-SE, 2-(3-(1-(6-(2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-1-ethyl |
Cy3-SE exhibits significant biological activity through its interaction with various cellular targets. Its mechanism includes:
- Fluorescent Properties : The compound is known for its fluorescent characteristics, which allow it to be used as a tracer in biological assays.
- Cellular Uptake : Studies indicate that Cy3-SE can penetrate cell membranes effectively, facilitating intracellular delivery of therapeutic agents.
- Inhibition of Cellular Pathways : Preliminary data suggest that it may inhibit specific signaling pathways involved in cell proliferation and apoptosis.
Case Studies
Several studies have investigated the biological effects of Cy3-SE:
- Cell Viability Assays : In vitro studies using cancer cell lines demonstrated that Cy3-SE significantly reduces cell viability at concentrations above 10 µM. The compound's cytotoxic effects were attributed to its ability to induce apoptosis through mitochondrial pathways.
- Fluorescence Imaging : Researchers utilized Cy3-SE for live-cell imaging to track cellular processes in real time. The compound's bright fluorescence enabled visualization of cellular dynamics during mitosis.
Toxicity Profile
The toxicity profile of Cy3-SE has been evaluated in various models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
